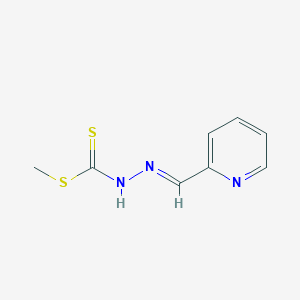
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is a chemical compound known for its unique structure and significant biological activities. It has been identified as a specific inhibitor of biofilm formation in certain bacterial species, making it a compound of interest in microbiology and medicinal chemistry .
Métodos De Preparación
The synthesis of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate typically involves the condensation of 2-pyridinecarbaldehyde with methyl hydrazinecarbodithioate. This reaction is usually carried out in a solvent such as ethanol or 2-propanol, often in the presence of a base like triethylamine . The reaction conditions generally involve refluxing the mixture for several hours to ensure complete reaction .
Análisis De Reacciones Químicas
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate undergoes various chemical reactions, including complexation with metal ions. For instance, it forms a complex with copper(II), which has been characterized by various spectroscopic methods . The compound also participates in substitution reactions, where the pyridyl ring can be replaced with other aromatic groups . Common reagents used in these reactions include metal salts and organic solvents.
Aplicaciones Científicas De Investigación
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate involves the inhibition of the PelA enzyme, which is crucial for biofilm formation in certain bacteria. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing its activity without directly competing with the substrate . This inhibition disrupts the biofilm formation process, making it a valuable tool in combating bacterial infections.
Comparación Con Compuestos Similares
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is unique due to its specific inhibition of Pel-dependent biofilm formation. Similar compounds include:
Phenyl derivative of this compound: This compound also inhibits biofilm formation but is less cytotoxic.
3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate: Another Schiff base derivative with similar coordination chemistry properties.
These compounds share structural similarities but differ in their biological activities and toxicity profiles.
Propiedades
Número CAS |
25976-53-8 |
|---|---|
Fórmula molecular |
C8H9N3S2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
methyl N-[(E)-pyridin-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-4-2-3-5-9-7/h2-6H,1H3,(H,11,12)/b10-6+ |
Clave InChI |
YLAWGUKUAFQSDH-UXBLZVDNSA-N |
SMILES isomérico |
CSC(=S)N/N=C/C1=CC=CC=N1 |
SMILES canónico |
CSC(=S)NN=CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
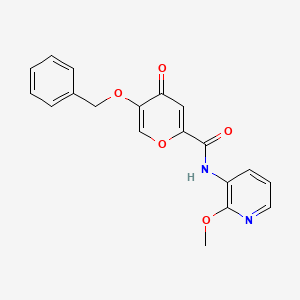
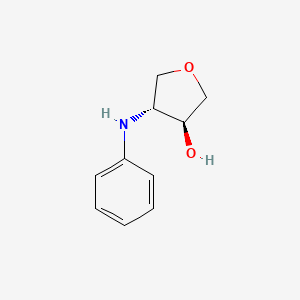
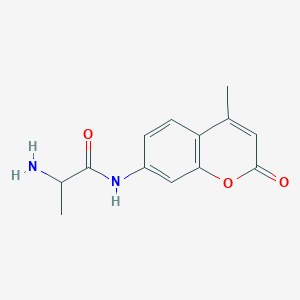
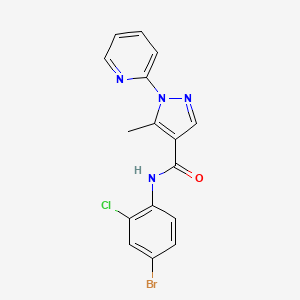
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)

![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
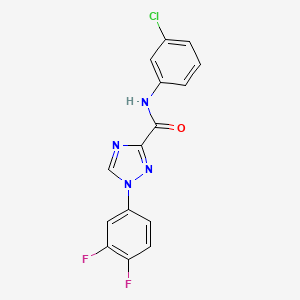
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
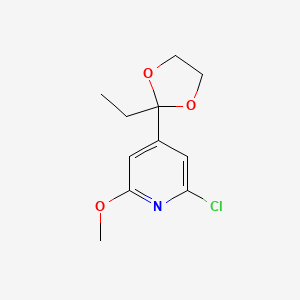
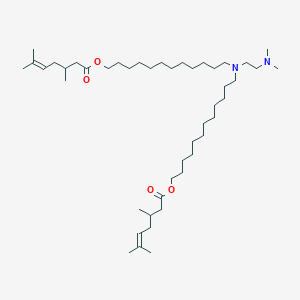
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
